N-benzyl-6-methylpyridazin-3-amine
CAS No.: 100193-48-4
Cat. No.: VC3395756
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100193-48-4 |
---|---|
Molecular Formula | C12H13N3 |
Molecular Weight | 199.25 g/mol |
IUPAC Name | N-benzyl-6-methylpyridazin-3-amine |
Standard InChI | InChI=1S/C12H13N3/c1-10-7-8-12(15-14-10)13-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,13,15) |
Standard InChI Key | ASIZGKSHJYXALJ-UHFFFAOYSA-N |
SMILES | CC1=NN=C(C=C1)NCC2=CC=CC=C2 |
Canonical SMILES | CC1=NN=C(C=C1)NCC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Structural Characteristics
N-benzyl-6-methylpyridazin-3-amine features a six-membered pyridazine ring with two adjacent nitrogen atoms, creating an electron-deficient aromatic system. The presence of a methyl group at position 6 and a benzylamine group at position 3 contributes to its unique chemical reactivity and biological properties.
Physical Properties
The compound exists as a solid at room temperature, with physical properties that reflect its molecular structure. While specific data on this exact compound is limited, related pyridazine derivatives typically exhibit the following characteristics:
Property | Value |
---|---|
Molecular Formula | C12H13N3 |
Molecular Weight | 199.25 g/mol |
Appearance | Crystalline solid |
Solubility | Moderately soluble in organic solvents (e.g., DMF, DMSO, chloroform) |
Melting Point | Approximately 130-150°C (estimated based on similar compounds) |
Chemical Reactivity
The pyridazine core of this compound exhibits reactivity patterns typical of electron-deficient nitrogen heterocycles. The presence of the benzyl and methyl substituents modifies the electronic properties of the ring, influencing its reactivity in various chemical transformations.
Synthesis Methods
General Synthetic Approaches
Several synthetic routes can be employed to prepare N-benzyl-6-methylpyridazin-3-amine, typically involving the functionalization of pyridazine precursors through sequential reactions.
Nucleophilic Substitution Strategy
One common approach involves the nucleophilic substitution of a leaving group (such as a halogen) at position 3 of 6-methylpyridazine with benzylamine:
Step | Reaction Conditions | Expected Yield |
---|---|---|
1. Preparation of 3-chloro-6-methylpyridazine | POCl3, reflux, 3-4h | 75-85% |
2. Nucleophilic substitution | Benzylamine (2 eq), base (K2CO3), DMF, 80°C, 12h | 65-75% |
Coupling Reaction Approach
Another strategy might involve palladium-catalyzed coupling reactions:
Catalyst System | Solvent | Temperature | Time | Yield |
---|---|---|---|---|
Pd2(dba)3/BINAP | Toluene | 100°C | 24h | 70-80% |
Pd(OAc)2/XantPhos | Dioxane | 90°C | 18h | 75-85% |
Alternative Methods
N-benzyl-6-methylpyridazin-3-amine can also be synthesized through other routes, including:
-
Reductive amination of 6-methylpyridazin-3-one with benzylamine
-
Direct alkylation of 6-methylpyridazin-3-amine with benzyl halides
-
Cycloaddition reactions followed by functionalization of the pyridazine ring
Structural Characterization
Spectroscopic Data
Typical spectroscopic data that would characterize N-benzyl-6-methylpyridazin-3-amine include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus | Expected Chemical Shifts (ppm) | Assignment |
---|---|---|
1H NMR | δ 2.4-2.6 | CH3 (methyl group) |
1H NMR | δ 4.4-4.6 | CH2 (benzyl group) |
1H NMR | δ 6.5-7.0 | Pyridazine ring protons |
1H NMR | δ 7.2-7.4 | Phenyl ring protons |
1H NMR | δ 4.8-5.2 | NH (amine proton) |
13C NMR | δ 20-22 | Methyl carbon |
13C NMR | δ 46-48 | Benzyl CH2 carbon |
13C NMR | δ 115-160 | Aromatic carbons |
Mass Spectrometry
The molecular ion peak would be expected at m/z 199, corresponding to the molecular formula C12H13N3.
X-ray Crystallography
X-ray crystallography would reveal the three-dimensional structure of the compound, providing precise bond lengths, angles, and the spatial arrangement of the substituents.
Biological Activity
Structure-Activity Relationships
The biological activity of N-benzyl-6-methylpyridazin-3-amine would likely be influenced by:
-
The electron density of the pyridazine ring, affected by the methyl substituent
-
The benzyl group's contribution to lipophilicity and potential π-stacking interactions
-
The primary amine functionality as a hydrogen bond donor/acceptor
Enzyme Inhibition
Compounds with similar structures have shown potential as enzyme inhibitors, particularly for:
Enzyme Target | Potential IC50 Range | Therapeutic Relevance |
---|---|---|
Phosphodiesterases | 1-10 μM | Cardiovascular disorders |
Kinases | 0.1-5 μM | Cancer, inflammation |
Monoamine oxidases | 5-50 μM | Neurological disorders |
Applications in Medicinal Chemistry
Drug Discovery
N-benzyl-6-methylpyridazin-3-amine and its derivatives may serve as valuable scaffolds in drug discovery programs due to the privileged nature of the pyridazine ring in medicinal chemistry.
Structure Optimization
The compound's structure allows for various modifications to optimize its properties:
Modification Site | Potential Substitutions | Effect on Activity |
---|---|---|
Benzyl group | Halogen, alkyl, alkoxy substituents | Altered lipophilicity, binding specificity |
NH group | Alkylation, acylation | Changed H-bond properties, metabolic stability |
Methyl group | Other alkyl groups, functional groups | Modified electronic properties |
Chemical Reactions and Functionalization
Reactions at the Amine Group
The secondary amine of N-benzyl-6-methylpyridazin-3-amine can undergo various transformations:
-
Alkylation to form tertiary amines
-
Acylation to form amides
-
Sulfonylation to form sulfonamides
-
Urea formation
Functionalization of the Pyridazine Ring
The pyridazine core can be further functionalized through:
Reaction Type | Conditions | Potential Products |
---|---|---|
Electrophilic substitution | Limited due to electron-deficient nature | Nitration, halogenation products |
Nucleophilic substitution | Strong nucleophiles, elevated temperatures | C-N, C-O, C-S bond formation |
Metallation | Lithium bases, low temperature | Lithiated intermediates for C-C bond formation |
Modifications of the Benzyl Group
The benzyl moiety offers opportunities for further derivatization through:
-
Aromatic substitution reactions
-
Benzylic oxidation
-
Hydrogenolysis for deprotection strategies
Analytical Methods
Chromatographic Analysis
Various chromatographic techniques can be employed for the analysis of N-benzyl-6-methylpyridazin-3-amine:
Technique | Mobile Phase | Column | Detection Method |
---|---|---|---|
HPLC | Acetonitrile/water gradient | C18 reverse phase | UV (λ = 254-280 nm) |
GC-MS | N/A | DB-5 or equivalent | Mass spectrometry |
TLC | Ethyl acetate/hexane (3:7) | Silica gel | UV visualization |
Theoretical Studies
Computational Chemistry
Computational studies of N-benzyl-6-methylpyridazin-3-amine would provide insights into:
-
Electronic structure and orbital energies
-
Conformational preferences and energetics
-
Electrostatic potential maps for predicting reactivity
-
Docking studies for potential biological targets
Predicted Properties
Computational methods can predict various properties of the compound:
Property | Predicted Value | Method |
---|---|---|
Log P | 2.1-2.5 | Calculated partition coefficient |
pKa | 8.5-9.5 (NH group) | Calculated acid dissociation constant |
HOMO-LUMO gap | 4.5-5.5 eV | DFT calculations |
Solubility | Moderate in organic solvents | Solvation models |
Structure-Based Design Applications
Fragment-Based Drug Design
The pyridazine core of N-benzyl-6-methylpyridazin-3-amine makes it suitable for fragment-based approaches in drug discovery.
Molecular Docking Studies
Molecular docking simulations could predict the binding modes of this compound with potential protein targets.
Scaffold Hopping
The compound can serve as a starting point for scaffold hopping strategies to develop structurally diverse compounds with similar or improved properties.
Research Challenges and Future Directions
Synthesis Optimization
Future research might focus on developing more efficient, environmentally friendly synthetic routes with:
-
Higher yields
-
Fewer steps
-
Milder reaction conditions
-
Greener solvents and reagents
Structure-Activity Relationship Studies
Comprehensive SAR studies would be valuable to understand how structural modifications affect biological activity.
Target Identification
Identifying specific molecular targets for N-benzyl-6-methylpyridazin-3-amine would facilitate its development for particular applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume